N-[2-(benzylsulfanyl)ethyl]-1-(benzylsulfonyl)piperidine-4-carboxamide
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Overview
Description
N-[2-(BENZYLSULFANYL)ETHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a benzylsulfanyl group, and a phenylmethanesulfonyl group. It is known for its potential use in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(BENZYLSULFANYL)ETHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of piperidine with benzyl chloride to form N-benzylpiperidine. This intermediate is then reacted with phenylmethanesulfonyl chloride in the presence of a base to yield the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and bases like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(BENZYLSULFANYL)ETHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while reduction can produce simpler piperidine derivatives.
Scientific Research Applications
N-[2-(BENZYLSULFANYL)ETHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(BENZYLSULFANYL)ETHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
N-[2-(BENZYLSULFANYL)ETHYL]ACETAMIDE: This compound shares the benzylsulfanyl group but has a simpler structure.
N-[2-(BENZYLSULFANYL)ETHYL]-2-[4-(2-ETHOXYPHENYL)-1-PIPERAZINYL]ACETAMIDE: This compound has a similar piperidine ring but includes additional functional groups
Uniqueness
N-[2-(BENZYLSULFANYL)ETHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.
Properties
Molecular Formula |
C22H28N2O3S2 |
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Molecular Weight |
432.6 g/mol |
IUPAC Name |
N-(2-benzylsulfanylethyl)-1-benzylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C22H28N2O3S2/c25-22(23-13-16-28-17-19-7-3-1-4-8-19)21-11-14-24(15-12-21)29(26,27)18-20-9-5-2-6-10-20/h1-10,21H,11-18H2,(H,23,25) |
InChI Key |
XDJFBKLGJXBBLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCCSCC2=CC=CC=C2)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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